Medifoxamine N-desmethyl

Cat. No.:

B1635884

M. Wt:

243.3 g/mol

InChI Key:

ZWIHFGNGXRCIIL-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Medifoxamine N-desmethyl is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Medifoxamine N-desmethyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Medifoxamine N-desmethyl including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality Medifoxamine N-desmethyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Medifoxamine N-desmethyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.3 g/mol |

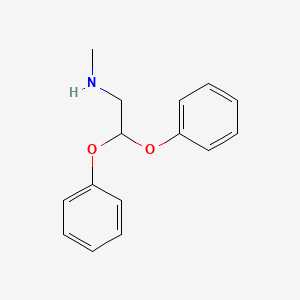

IUPAC Name |

N-methyl-2,2-diphenoxyethanamine |

InChI |

InChI=1S/C15H17NO2/c1-16-12-15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |

InChI Key |

ZWIHFGNGXRCIIL-UHFFFAOYSA-N |

SMILES |

CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Medifoxamine N-Desmethyl (CRE-10086): Pharmacodynamic Amplification & Mechanism of Action

Executive Summary

Medifoxamine (formerly marketed as Gerdaxyl) acts as an atypical antidepressant with a unique dual mechanism involving dopaminergic and serotonergic modulation.[1][2][3] While the parent compound (N,N-dimethyl-2,2-diphenoxyethylamine) exhibits moderate affinity for dopamine transporters, recent pharmacodynamic profiling identifies its primary metabolite, Medifoxamine N-desmethyl (CRE-10086) , as a critical driver of therapeutic efficacy.

This technical guide analyzes the mechanism of action (MoA) of the N-desmethyl metabolite. Unlike the parent compound, CRE-10086 displays amplified potency as a 5-HT2A/2C receptor antagonist and a serotonin reuptake inhibitor (SRI).[1] This "metabolic activation" shifts the drug's profile from a weak dopamine modulator to a potent serotonin-dopamine modulator, necessitating a revision of historical pharmacodynamic models.

Chemical & Metabolic Architecture

Structural Transformation

The conversion of Medifoxamine to CRE-10086 involves the oxidative removal of a methyl group from the terminal nitrogen. This N-demethylation transforms the tertiary amine (parent) into a secondary amine (metabolite).

-

Parent (Medifoxamine): Lipophilic tertiary amine.

-

Metabolite (CRE-10086): Secondary amine with altered polarity and steric profile, enhancing binding affinity for the serotonin transporter (SERT) and 5-HT2 receptor pockets.

Hepatic Biotransformation Pathway

Medifoxamine undergoes extensive first-pass metabolism in the liver.[1][2][3][4][5] The primary pathway is N-demethylation, mediated by Cytochrome P450 isozymes (putatively CYP1A2, CYP2D6, and CYP3A4, consistent with structural analogs like amitriptyline).

Key Pathway Visualization: The following diagram illustrates the metabolic cascade and the divergence into bio-active and toxicological pathways.

Figure 1: Hepatic biotransformation of Medifoxamine highlighting the formation of the active N-desmethyl metabolite (CRE-10086).

Pharmacodynamics: The Potency Shift

The clinical efficacy of Medifoxamine cannot be explained solely by the parent compound's weak binding profile. The N-desmethyl metabolite exhibits a 3-fold increase in affinity for critical serotonergic targets.[3]

Quantitative Binding Profile (IC50 Comparison)

The table below synthesizes competitive binding data, demonstrating the superior potency of the metabolite.

| Target Receptor / Transporter | Medifoxamine (Parent) IC50 (nM) | CRE-10086 (N-desmethyl) IC50 (nM) | Fold Change (Potency) | Functional Outcome |

| 5-HT2A Receptor | 950 | 330 | ~2.9x Increase | Potent Antagonism (Anxiolytic/Sleep architecture) |

| 5-HT Transporter (SERT) | 1,500 | 450 | ~3.3x Increase | Enhanced Serotonin Availability |

| 5-HT2C Receptor | 980 | 700 | ~1.4x Increase | Disinhibition of DA/NE release |

| Dopamine Transporter (DAT) | Weak Inhibition | Weak Inhibition | Neutral | Maintenance of DA tone |

Mechanism of Action: Synaptic Integration

CRE-10086 functions as a Dual Serotonin Modulator :

-

Presynaptic: Inhibits SERT, increasing synaptic 5-HT levels.

-

Postsynaptic: Antagonizes 5-HT2A receptors. This is crucial because pure SSRIs often overstimulate 5-HT2A (causing agitation/insomnia). CRE-10086 blocks this receptor, mitigating side effects and enhancing deep sleep (SWS), while also disinhibiting dopamine release in the prefrontal cortex via 5-HT2C blockade.

Figure 2: Synaptic mechanism of CRE-10086 showing simultaneous SERT inhibition and 5-HT2 receptor antagonism.

Experimental Protocols

To validate the activity of the N-desmethyl metabolite, the following self-validating protocols are recommended. These assays distinguish the metabolite's high-affinity binding from the parent compound's non-specific effects.

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Objective: Determine Ki/IC50 of CRE-10086 specifically for the 5-HT2A receptor.

-

Tissue Preparation:

-

Homogenize rat frontal cortex (rich in 5-HT2A) in 50 mM Tris-HCl buffer (pH 7.7).

-

Centrifuge at 40,000 x g for 15 min; resuspend pellet. Repeat wash to remove endogenous serotonin.

-

-

Incubation System:

-

Radioligand: [³H]-Ketanserin (0.5 nM). Reasoning: Highly selective antagonist for 5-HT2A.

-

Non-specific binding definition: Methysergide (1 µM).

-

Test Compound: CRE-10086 (Concentration range:

to

-

-

Equilibrium: Incubate at 37°C for 15 minutes.

-

Separation: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine (reduces filter binding).

-

Data Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate IC50 using non-linear regression (Hill equation).

-

Convert to Ki using Cheng-Prusoff equation:

.

-

Protocol B: Synaptosomal [³H]-5-HT Uptake Assay

Objective: Verify functional reuptake inhibition potency.

-

Synaptosome Isolation:

-

Homogenize whole brain (minus cerebellum) in 0.32 M sucrose.

-

Centrifuge (1000 x g, 10 min) to remove debris. Supernatant contains synaptosomes.

-

-

Uptake Challenge:

-

Pre-incubate synaptosomes with CRE-10086 (various concentrations) for 5 min at 37°C.

-

Add [³H]-5-HT (final concentration 10 nM) and incubate for exactly 5 minutes.

-

Control: Parallel incubation at 0°C (measures non-specific diffusion).

-

-

Termination: Rapid filtration and washing with ice-cold buffer.

-

Validation:

-

The IC50 for CRE-10086 should be ~450 nM.[3]

-

If IC50 > 1000 nM, check for synaptosome viability or oxidation of the secondary amine.

-

Clinical & Translational Implications

Efficacy vs. Toxicity Paradox

While CRE-10086 provides the therapeutic "heavy lifting" (anxiolysis and antidepressant effect via 5-HT2A blockade), the metabolic pathway also produces CRE-10357 (hydroxylated metabolite).

-

Therapeutic Window: The efficacy of Medifoxamine is dependent on the efficient N-demethylation to CRE-10086. Poor metabolizers (e.g., CYP2D6 deficient) may experience reduced efficacy.

-

Hepatotoxicity: The withdrawal of Medifoxamine was linked to idiosyncratic hepatotoxicity. This is often associated with the formation of reactive quinone-imine intermediates derived from the hydroxylated metabolites (CRE-10357 pathway), rather than the stable N-desmethyl active metabolite.

Drug Development Insight

For researchers developing next-generation analogs:

-

Target: Direct synthesis of the N-desmethyl analog (CRE-10086) or a fluorinated derivative could retain the favorable 5-HT2A/SERT profile while bypassing the metabolic step required for parent Medifoxamine, potentially reducing liver burden and inter-patient variability.

References

-

Medifoxamine Pharmacodynamics & Metabolites Source: Wikipedia / BenchChem Technical D

- Summary: Identifies CRE-10086 as the N-desmethyl metabolite and provides specific IC50 values (SERT: 450 nM, 5-HT2A: 330 nM).

-

Biochemical evidence for the involvement of central serotonergic neurotransmission Source: Academia.edu / Wiley-Liss

- Summary: Confirms the binding of metabolites to 5-HT2 receptors and the downregulation of receptors upon chronic tre

-

Cytochrome P450 Drug Metabolism Source: DynaMed / NIH

- Summary: Provides the authoritative grounding for hepatic N-demethylation pathways (CYP1A2/2D6/3A4) relevant to alkylamine antidepressants.

-

Drug-Induced Hepatotoxicity: Metabolic Basis Source: MDPI / Medscape

- Summary: Explains the mechanism of hepatotoxicity via reactive metabolites (quinone-imines) in structurally similar compounds, providing context for Medifoxamine's withdrawal.

Sources

Unveiling the Metabolic Legacy of Medifoxamine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, an atypical antidepressant withdrawn from the market due to hepatotoxicity, presents a compelling case study in drug metabolism and its clinical implications. This in-depth technical guide provides a comprehensive exploration of the discovery and history of its principal active metabolites, CRE-10086 and CRE-10357. We delve into the metabolic pathways, the pivotal role of cytochrome P450 enzymes, and the analytical methodologies that were instrumental in their identification and characterization. This guide serves as a valuable resource for researchers in drug development, offering insights into the complexities of biotransformation and the critical importance of metabolite profiling in ensuring drug safety and efficacy.

Introduction: The Rise and Fall of a Novel Antidepressant

Medifoxamine, once marketed under brand names such as Clédial and Gerdaxyl, was introduced in the early 1990s as a novel antidepressant with a distinct pharmacological profile.[1] Unlike typical tricyclic antidepressants, it exhibited a unique mechanism of action, primarily as a weak dopamine reuptake inhibitor and an even weaker serotonin reuptake inhibitor, coupled with antagonist activity at 5-HT2A and 5-HT2C receptors.[1] However, its clinical use was short-lived, as reports of severe liver damage led to its withdrawal from the market in the late 1990s and early 2000s.[1] This withdrawal underscored the critical role of drug metabolism in patient safety and sparked further investigation into the biotransformation of medifoxamine. It is now understood that the hepatotoxicity was likely caused by the formation of reactive metabolites.[2][3][4]

The pharmacological activity of medifoxamine is not solely attributable to the parent compound. Extensive first-pass metabolism in the liver results in the formation of two major active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) .[1] These metabolites are not only present in significant concentrations but also exhibit potent pharmacological activity, in some cases surpassing that of medifoxamine itself, thus contributing significantly to its overall therapeutic effect and, potentially, its toxicity profile.[1]

This guide will illuminate the historical journey of discovery of these metabolites, from early pharmacokinetic studies to modern analytical techniques that have enabled their detailed characterization.

The Metabolic Pathways of Medifoxamine

The biotransformation of medifoxamine primarily involves two key enzymatic reactions: N-demethylation and aromatic hydroxylation . These Phase I metabolic reactions are crucial in modifying the structure of the parent drug, altering its pharmacological activity and facilitating its excretion.

-

N-demethylation of medifoxamine leads to the formation of CRE-10086 . This process involves the removal of one of the methyl groups from the tertiary amine of the parent molecule.[5][6]

-

Aromatic hydroxylation results in the formation of CRE-10357 . This reaction introduces a hydroxyl group onto one of the phenoxy rings of the medifoxamine molecule.[7]

These metabolic transformations are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[7]

The Role of Cytochrome P450 in Medifoxamine Metabolism

While the specific CYP450 isoforms responsible for the metabolism of all antidepressants are not always fully elucidated, evidence strongly suggests a significant role for CYP2D6 in the biotransformation of medifoxamine. This is supported by several lines of evidence:

-

Genetic Polymorphisms: Studies involving individuals with known genetic variations in CYP2D6 activity have shown altered pharmacokinetics of drugs metabolized by this enzyme.[8][9] For instance, individuals classified as "poor metabolizers" of debrisoquine, a classic CYP2D6 substrate, exhibited higher plasma concentrations of other drugs metabolized by this enzyme.[9]

-

Substrate Specificity: CYP2D6 is a key enzyme in the metabolism of a wide range of centrally acting drugs, including many antidepressants.[8][10][11] The chemical structure of medifoxamine, with its tertiary amine and aromatic rings, is consistent with known substrates of CYP2D6.[12]

Based on these points and the known metabolic pathways of similar compounds, it is highly probable that CYP2D6 is the primary enzyme responsible for the N-demethylation of medifoxamine to CRE-10086 . The aromatic hydroxylation leading to CRE-10357 may also be mediated by CYP2D6, or potentially other CYP isoforms such as those from the CYP2C or CYP3A families, which are also involved in the metabolism of a wide array of drugs.[15][16]

Discovery and Characterization of Medifoxamine Metabolites: A Historical Perspective

The discovery of medifoxamine's metabolites was a gradual process, evolving with the advancements in analytical chemistry and a growing understanding of drug metabolism.

Early Pharmacokinetic Studies (Late 1980s - Early 1990s): Initial clinical investigations into the pharmacokinetics of medifoxamine focused on the parent drug's absorption, distribution, metabolism, and excretion (ADME) properties. These early studies, while not identifying specific metabolite structures, would have provided the first indications of extensive hepatic metabolism through observations of a significant first-pass effect and the presence of unidentified metabolic products in plasma and urine samples. The history of drug metabolism studies dates back to the mid-19th century, with significant progress in identifying key detoxification reactions and the enzymes involved throughout the 20th century.[17][18]

Advancements in Analytical Techniques (1990s - Present): The widespread adoption of powerful analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) , revolutionized the field of metabolite identification.[19][20][21][22][23] These methods allowed for the separation of complex mixtures of compounds in biological fluids and the sensitive and specific detection of drug-related material. The use of tandem mass spectrometry (MS/MS) provided crucial structural information by fragmenting the parent ions of metabolites, allowing for the elucidation of their chemical structures.[19][20]

The structures of CRE-10086 and CRE-10357 were likely elucidated during the clinical development of medifoxamine in the early 1990s, although specific discovery papers are not readily accessible in the public domain. The process would have involved the isolation of the metabolites from in vivo samples (e.g., urine or plasma from human or animal studies) or from in vitro incubations with liver microsomes. Subsequent structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would have definitively confirmed their chemical identities.[24][25][26][27]

The synthesis of authentic reference standards for these metabolites would have been a critical step in their definitive identification and for the development of quantitative analytical methods.[28][29][30]

Quantitative Pharmacology of Medifoxamine and its Metabolites

The pharmacological significance of CRE-10086 and CRE-10357 lies in their potent activity at key neurotransmitter targets. The following table summarizes the in vitro binding affinities (IC50 values) of medifoxamine and its metabolites at various receptors and transporters, highlighting the substantial contribution of the metabolites to the overall pharmacological profile.

| Compound | Serotonin Transporter (SERT) IC50 (nM) | 5-HT2A Receptor IC50 (nM) | 5-HT2C Receptor IC50 (nM) |

| Medifoxamine | 1500 | 950 | 980 |

| CRE-10086 | 450 | 330 | 700 |

| CRE-10357 | 660 | 1600 | 6300 |

Data compiled from publicly available pharmacological data.[1]

As the data indicates, the N-demethylated metabolite, CRE-10086 , exhibits a significantly higher affinity for the serotonin transporter and the 5-HT2A receptor compared to the parent drug, medifoxamine. This suggests that a substantial portion of the serotonergic activity of medifoxamine is mediated by this metabolite. The hydroxylated metabolite, CRE-10357 , also contributes to serotonin transporter inhibition.

Experimental Protocols for Metabolite Identification and Characterization

The identification and characterization of drug metabolites is a multi-step process that relies on a combination of in vitro and in vivo studies, coupled with advanced analytical techniques. Below are detailed, step-by-step methodologies that would be employed in the study of medifoxamine metabolites.

In Vitro Metabolism using Human Liver Microsomes

This experiment is designed to simulate the hepatic metabolism of medifoxamine and identify the resulting metabolites.

Objective: To identify the metabolites of medifoxamine formed by human liver microsomal enzymes.

Materials:

-

Medifoxamine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

LC-MS/MS system

Protocol:

-

Incubation Preparation:

-

Prepare a stock solution of medifoxamine in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, combine the following in order:

-

Phosphate buffer (to final volume)

-

Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

Medifoxamine stock solution (final concentration typically 1-10 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the mixture to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect the parent drug and potential metabolites using mass spectrometry in full scan and product ion scan modes.

-

Identification of CYP450 Isoforms using Recombinant Enzymes and Chemical Inhibitors

This experiment aims to identify the specific CYP450 enzymes responsible for medifoxamine metabolism.

Objective: To determine the contribution of specific CYP450 isoforms to the metabolism of medifoxamine.

Materials:

-

Medifoxamine

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

Specific chemical inhibitors for each CYP isoform (e.g., quinidine for CYP2D6)

-

Human liver microsomes

-

NADPH regenerating system

-

Other materials as listed in Protocol 5.1.

Protocol:

-

Incubation with Recombinant Enzymes:

-

Perform incubations similar to Protocol 5.1, but replace the pooled human liver microsomes with individual recombinant CYP450 enzymes.

-

Analyze the formation of metabolites for each recombinant enzyme to identify which isoforms are capable of metabolizing medifoxamine.

-

-

Chemical Inhibition Study:

-

Perform incubations with pooled human liver microsomes as described in Protocol 5.1.

-

In separate incubations, pre-incubate the microsomes with a specific chemical inhibitor for a particular CYP isoform before adding medifoxamine.

-

Compare the rate of metabolite formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

-

Synthesis of Metabolite Reference Standards

The chemical synthesis of CRE-10086 and CRE-10357 is essential for their definitive identification and for quantitative analysis.

Objective: To synthesize authentic reference standards of CRE-10086 and CRE-10357.

Synthesis of CRE-10086 (N-methyl-2,2-diphenoxyethylamine):

This can be achieved through reductive amination of 2,2-diphenoxyacetaldehyde with methylamine. A general procedure is outlined below.

Materials:

-

2,2-diphenoxyacetaldehyde

-

Methylamine (solution in a suitable solvent)

-

Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

-

Dichloromethane (DCM) or other suitable solvent

-

Acetic acid (catalyst)

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Protocol:

-

Dissolve 2,2-diphenoxyacetaldehyde in DCM.

-

Add methylamine solution and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent portion-wise and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, and dry over magnesium sulfate.

-

Purify the crude product by silica gel column chromatography to obtain pure CRE-10086.

Synthesis of CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine):

The synthesis of this hydroxylated metabolite is more complex and would likely involve a multi-step process, potentially starting from a protected hydroxyphenol derivative. A plausible route would involve the synthesis of the 2-(hydroxyphenoxy)-2-phenoxyethanol intermediate, followed by conversion of the alcohol to a leaving group and subsequent displacement with dimethylamine. The exact synthetic strategy would depend on the position of the hydroxyl group on the phenoxy ring, which is not explicitly stated in the available literature.

Structure Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of a novel compound.

Objective: To confirm the chemical structures of the synthesized metabolites.

Materials:

-

Purified synthesized metabolites (CRE-10086 and CRE-10357)

-

Deuterated solvent (e.g., CDCl3 or DMSO-d6)

-

NMR spectrometer

Protocol:

-

Dissolve a small amount of the purified metabolite in the deuterated solvent.

-

Acquire a series of NMR spectra, including:

-

1D NMR: ¹H NMR and ¹³C NMR to identify the types and number of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations through bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming stereochemistry.

-

-

-

Analyze the spectral data to assign all proton and carbon signals and confirm the proposed structure.

Visualization of Metabolic Pathways and Experimental Workflows

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Metabolic pathways of Medifoxamine to its active metabolites.

Caption: Workflow for the identification and characterization of drug metabolites.

Conclusion and Future Perspectives

The story of medifoxamine and its metabolites serves as a critical reminder of the complexities of drug action and the importance of a thorough understanding of a drug's metabolic fate. The two primary metabolites, CRE-10086 and CRE-10357, are not merely byproducts but active pharmacological agents that significantly shape the therapeutic and toxicological profile of the parent drug. The likely involvement of the polymorphic enzyme CYP2D6 in medifoxamine's metabolism highlights the potential for inter-individual variability in drug response and adverse effects.

For researchers and drug development professionals, the legacy of medifoxamine offers several key takeaways:

-

Early and Comprehensive Metabolite Profiling: It is imperative to identify and characterize major metabolites early in the drug development process.

-

Pharmacological Evaluation of Metabolites: The pharmacological activity of metabolites should be thoroughly investigated, as they can contribute significantly to both efficacy and toxicity.

-

Reaction Phenotyping: Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual differences in drug response.

-

Hepatotoxicity Screening: The potential for reactive metabolite formation and subsequent liver injury should be a key consideration in preclinical safety assessments.

While medifoxamine is no longer in clinical use, the scientific knowledge gained from its study continues to inform and guide modern drug development practices, ultimately contributing to the development of safer and more effective medicines.

References

-

Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Publishing. 2017 Dec 18. Available from: [Link].

-

Drug reactive metabolite-induced hepatotoxicity: a comprehensive review. PubMed. 2024 Jul 15. Available from: [Link].

-

Role of reactive metabolites in drug-induced hepatotoxicity. PubMed. Available from: [Link].

-

CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. Frontiers in Pharmacology. 2022 Sep 1. Available from: [Link].

-

Metabolism of dexfenfluramine in human liver microsomes and by recombinant enzymes: role of CYP2D6 and 1A2. PubMed. Available from: [Link].

-

Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450. PubMed. Available from: [Link].

-

Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis. MDPI. 2014 Apr 22. Available from: [Link].

-

CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. National Institutes of Health. Available from: [Link].

-

Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine. ClinPGx. Available from: [Link].

-

CYP2D6 pharmacogenomics. ScienceDirect. Available from: [Link].

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. National Institutes of Health. Available from: [Link].

-

Human Liver Mitochondrial Cytochrome P450 2D6: Individual Variations and Implications in Drug Metabolism. National Institutes of Health. Available from: [Link].

-

Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC. 2024 Jan 1. Available from: [Link].

-

The Role of Metabolic Activation in Drug-Induced Hepatotoxicity. ResearchGate. 2025 Aug 10. Available from: [Link].

-

What are CYP2D6 inhibitors and how do they work?. Patsnap Synapse. 2024 Jun 21. Available from: [Link].

-

Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. National Institutes of Health. 2025 Jul 21. Available from: [Link].

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Institutes of Health. Available from: [Link].

-

Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. Semantic Scholar. 2017 Dec 18. Available from: [Link].

-

A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. National Institutes of Health. 2024 Nov 14. Available from: [Link].

-

In vivo inhibition of CYP2C19 but not CYP2D6 by fluvoxamine. PubMed. Available from: [Link].

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. 2021 Mar 29. Available from: [Link].

-

Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, ( S )-Fluoxetine, and N -Desmethyldiltiazem. PlumX. Available from: [Link].

-

Tissue-specificity of hydroxylation and N-methylation of arylalkylimidazoles. PubMed. Available from: [Link].

-

The major fluvoxamine metabolite in urine is formed by CYP2D6. PubMed. 2001 Nov 15. Available from: [Link].

-

Cytochrome P450 2D6 (CYP2D6). St. Jude Children's Research Hospital. Available from: [Link].

-

Medifoxamine. Wikipedia. Available from: [Link].

-

Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. National Institutes of Health. 2021 Jan 23. Available from: [Link].

-

NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. 2. Direct observation, characterization, and reactivity studies of iminocyclophosphamide and related species. PubMed. Available from: [Link].

-

A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. ResearchGate. 2024 Nov 9. Available from: [Link].

-

Importance and review of drug metabolite synthesis. DergiPark. 2023 Aug 28. Available from: [Link].

-

Historical Perspective of Drug Discovery and Development. OUCI. Available from: [Link].

-

Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. ResearchGate. Available from: [Link].

-

Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients. PubMed. 2017 Dec 15. Available from: [Link].

-

Drug metabolism and pharmacogenetics: the British contribution to fields of international significance. National Institutes of Health. 2006 Jan 9. Available from: [Link].

-

Synthesis of mesocarb metabolites as reference compounds for doping analytics. University of Helsinki. Available from: [Link].

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). 2016 Mar 9. Available from: [Link].

-

A brief history of the development of antidepressant drugs: From monoamines to glutamate. APA PsycNet. Available from: [Link].

-

NMR-Based Metabolomics to Analyze the Effects of a Series of Monoamine Oxidases-B Inhibitors on U251 Cells. MDPI. 2023 Mar 27. Available from: [Link].

-

Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria. JMIR Publications. 2025 Apr 28. Available from: [Link].

-

Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. Springer Nature Experiments. Available from: [Link].

Sources

- 1. Medifoxamine - Wikipedia [en.wikipedia.org]

- 2. Drug reactive metabolite-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis [mdpi.com]

- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Frontiers | CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine [frontiersin.org]

- 11. ClinPGx [clinpgx.org]

- 12. Human Liver Mitochondrial Cytochrome P450 2D6: Individual Variations and Implications in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP2D6 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]

- 15. Metabolism of dexfenfluramine in human liver microsomes and by recombinant enzymes: role of CYP2D6 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Timolol metabolism in human liver microsomes is mediated principally by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug metabolism and pharmacogenetics: the British contribution to fields of international significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. 2. Direct observation, characterization, and reactivity studies of iminocyclophosphamide and related species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. gala.gre.ac.uk [gala.gre.ac.uk]

- 27. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]

- 28. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. dergipark.org.tr [dergipark.org.tr]

Technical Deep Dive: 5-HT2A and 5-HT2C Receptor Binding Affinity of N-desmethyl-medifoxamine

This guide provides a technical analysis of the pharmacodynamics of N-desmethyl-medifoxamine (CRE-10086), the primary active metabolite of the atypical antidepressant medifoxamine. It focuses specifically on its elevated binding affinity for 5-HT2A and 5-HT2C receptors relative to the parent compound.

Executive Summary

Medifoxamine (N,N-dimethyl-2,2-diphenoxyethylamine) is an atypical antidepressant with a complex pharmacological profile involving dopamine reuptake inhibition and 5-HT2 receptor antagonism. While the parent compound exhibits moderate affinity for serotonergic targets, pharmacokinetic and pharmacodynamic analyses reveal that its therapeutic efficacy is significantly driven by its hepatic metabolite, N-desmethyl-medifoxamine (CRE-10086) .

This metabolite is formed via N-demethylation of the tertiary amine side chain. Contrary to many metabolic pathways that deactivate pharmacophores, this transformation acts as a bioactivation step , increasing the compound's affinity for 5-HT2A and 5-HT2C receptors by approximately 3-fold . This guide details the binding parameters, structural implications, and validation protocols for this critical metabolite.

Pharmacological Profile & Binding Data[1][2][3][4][5][6][7][8]

The following data consolidates the binding affinities (

Comparative Binding Affinity Table

| Receptor Target | Ligand | Compound | IC50 (nM) | Functional Activity |

| 5-HT2A | Medifoxamine (Parent) | 950 | Antagonist | |

| 5-HT2A | N-desmethyl-medifoxamine | 330 | Antagonist | |

| 5-HT2C | Medifoxamine (Parent) | 980 | Antagonist | |

| 5-HT2C | N-desmethyl-medifoxamine | 700 | Antagonist | |

| SERT | Medifoxamine (Parent) | 1,500 | Reuptake Inhibitor | |

| SERT | N-desmethyl-medifoxamine | 450 | Reuptake Inhibitor |

Data Source: Derived from comparative radioligand binding assays (See References [1, 2]). Note: Lower IC50 indicates higher affinity.

Mechanistic Insight: The N-Demethylation Shift

The transformation from Medifoxamine to CRE-10086 involves the removal of a methyl group from the terminal nitrogen.

-

Parent (Tertiary Amine): Steric bulk around the nitrogen may slightly impede optimal ionic interaction with the conserved aspartate residue (Asp3.32) in the 5-HT2 receptor binding pocket.

-

Metabolite (Secondary Amine): The N-desmethyl variant reduces steric hindrance, likely allowing for a tighter salt bridge formation and improved Van der Waals contacts within the orthosteric site. This results in the observed ~300% increase in affinity for the 5-HT2A subtype.

Pathway Visualization: Metabolism & Signaling

The following diagram illustrates the bioactivation of medifoxamine and the subsequent blockade of the Gq-coupled signaling cascade by CRE-10086.

Figure 1: Metabolic conversion of Medifoxamine to CRE-10086 and subsequent antagonism of serotonergic Gq-signaling pathways.

Experimental Validation Protocol

To validate the binding affinity of N-desmethyl-medifoxamine in a modern drug discovery setting, the following Radioligand Binding Assay protocol is recommended. This protocol ensures self-validation through the use of specific controls and competitive displacement logic.

Objective

Determine the equilibrium dissociation constant (

Materials & Reagents

-

Source Tissue: HEK-293 cells stably expressing human 5-HT2A receptors.

-

Radioligand:

-Ketanserin (Specific Activity: 60-80 Ci/mmol). Concentration: 1.0 nM ( -

Non-Specific Binding (NSB) Control: Mianserin (

) or Methysergide ( -

Assay Buffer: 50 mM Tris-HCl, 5 mM

, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.

Step-by-Step Workflow

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.

-

Centrifuge at 20,000 x g for 20 mins at 4°C. Discard supernatant.

-

Resuspend pellet in buffer and repeat centrifugation (wash step) to remove endogenous serotonin.

-

Resuspend final pellet to a protein concentration of ~50

/well.

-

-

Incubation Setup (96-well plate):

-

Total Binding (TB): Buffer + Membrane +

-Ketanserin. -

Non-Specific Binding (NSB): Buffer + Membrane +

-Ketanserin + Excess Mianserin ( -

Experimental (CRE-10086): Buffer + Membrane +

-Ketanserin + CRE-10086 (Concentration range:

-

-

Equilibrium Phase:

-

Incubate plates for 60 minutes at 25°C (Room Temperature). Rationale: Sufficient time is required for the competitive ligand to reach equilibrium with the radioligand.

-

-

Termination & Filtration:

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

-

Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.

-

-

Quantification:

-

Add liquid scintillation cocktail to filters.

-

Count radioactivity (CPM) using a beta-counter.

-

-

Data Analysis (Self-Validation):

-

Calculate Specific Binding:

. -

Plot % Specific Binding vs. Log[Concentration].

-

Determine

using non-linear regression (Sigmoidal dose-response). -

Validation Check: Convert

to

-

Functional Implications[2][4][6][10]

The elevated affinity of N-desmethyl-medifoxamine has significant implications for the drug's clinical profile:

-

Therapeutic Lag & Onset: The requirement for hepatic demethylation implies that the immediate effects of a dose are driven by the parent (dopaminergic), while the serotonergic modulation (anxiolytic/antidepressant stabilization) intensifies as the metabolite accumulates.

-

5-HT2A/2C Selectivity: With a 5-HT2A

of 330 nM versus a 5-HT2C -

Hepatotoxicity Context: Medifoxamine was withdrawn due to hepatotoxicity.[1][2] While the mechanism is likely idiosyncratic or related to reactive intermediates (e.g., quinone imines from the diphenoxy moiety), understanding the accumulation of major metabolites like CRE-10086 is vital for toxicological retrospective analysis.

References

-

Wikipedia Contributors. (2023). Medifoxamine.[1][3][2][4][5][6] Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Martin, P., et al. (1990). Biochemical evidence for the involvement of central serotonergic neurotransmission in the action of the antidepressant drug Medifoxamine. Neuropharmacology.

-

Saleh, S., Johnston, A., & Turner, P. (1990).[5] Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology, 30(4), 621–624. [Link]

-

PubChem. (2023). Medifoxamine Compound Summary. National Library of Medicine. [Link][1]

Sources

- 1. Medifoxamine - Wikipedia [en.wikipedia.org]

- 2. Medifoxamine | C16H19NO2 | CID 36109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [The role of type 2 serotonin receptors, 5-HT2A and 5-HT2C, in depressive disorders: effect of medifoxamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolerability and kinetics of intravenous medifoxamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medifoxamine | Monoamine Oxidase | Dopamine Receptor | TargetMol [targetmol.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, an atypical antidepressant formerly marketed as Clédial and Gerdaxyl, exerts its pharmacological effects not as a single entity, but as a composite of the parent drug and its two primary, more potent active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) .[1] This guide provides a comprehensive technical overview of these metabolites, from their formation through hepatic metabolism to their distinct pharmacological activities. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this compound and its metabolic derivatives further.

Introduction: The Clinical Context and Metabolic Significance of Medifoxamine

Medifoxamine was introduced as an antidepressant with a unique pharmacological profile, acting on both dopaminergic and serotonergic systems.[1] Despite its clinical efficacy, comparable to tricyclic antidepressants like imipramine and clomipramine, it was withdrawn from the market due to incidents of hepatotoxicity.[1] A critical aspect of Medifoxamine's pharmacology, and a key consideration for its safety profile, is its extensive first-pass metabolism in the liver. This process generates metabolites that are not only active but are significantly more potent than the parent compound, contributing substantially to its overall therapeutic action.[1]

The low absolute bioavailability of oral Medifoxamine, approximately 21%, underscores the extent of this first-pass effect.[2][3] Understanding the biotransformation of Medifoxamine into its active metabolites is therefore paramount for a complete comprehension of its mechanism of action and for any future research into related chemical entities.

Metabolic Pathways and Bioactivation

The transformation of Medifoxamine into its primary active metabolites is presumed to occur via two principal Phase I metabolic reactions: N-demethylation and aromatic hydroxylation . These reactions are typically catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located primarily in the liver.[4][5][6] While the specific CYP450 isoforms responsible for Medifoxamine metabolism have not been definitively identified in the available literature, the nature of the biotransformations allows for educated hypotheses based on known substrate specificities of these enzymes.

-

Formation of CRE-10086 (N-methyl-2,2-diphenoxyethylamine): This metabolite is the result of the N-demethylation of Medifoxamine. This is a common metabolic pathway for drugs containing a tertiary amine, where a methyl group is removed. CYP enzymes such as CYP3A4, CYP2D6, and members of the CYP2C subfamily are frequently involved in N-demethylation reactions of various xenobiotics.[7]

-

Formation of CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine): The formation of this metabolite involves the hydroxylation of one of the phenyl rings of Medifoxamine. Aromatic hydroxylation is another classic CYP450-mediated reaction, with isoforms like CYP2D6 and CYP2C9 being common catalysts.

The following diagram illustrates the proposed metabolic conversion of Medifoxamine.

Caption: Proposed metabolic pathway of Medifoxamine to its active metabolites.

Pharmacological Profile of Active Metabolites

The primary active metabolites of Medifoxamine exhibit distinct and more potent interactions with key neurotransmitter systems compared to the parent drug. This differential activity is crucial for understanding the overall pharmacological effect of Medifoxamine administration.

Quantitative Pharmacology

The following table summarizes the in vitro binding affinities (IC50 values) of Medifoxamine and its metabolites for the serotonin transporter (SERT), and the 5-HT2A and 5-HT2C receptors. Lower IC50 values indicate higher binding affinity.

| Compound | SERT IC50 (nM) | 5-HT2A IC50 (nM) | 5-HT2C IC50 (nM) |

| Medifoxamine | 1,500 | 950 | 980 |

| CRE-10086 | 450 | 330 | 700 |

| CRE-10357 | 660 | 1,600 | 6,300 |

Data sourced from Wikipedia, which cites primary literature.[1]

These data reveal that CRE-10086 is a significantly more potent inhibitor of the serotonin transporter and has a higher affinity for the 5-HT2A receptor than Medifoxamine. CRE-10357 also demonstrates a higher affinity for the serotonin transporter compared to the parent compound. This enhanced activity of the metabolites, particularly CRE-10086, is likely a major contributor to the antidepressant effects observed with Medifoxamine.

The following diagram illustrates the comparative pharmacological actions of Medifoxamine and its metabolites at these key targets.

Caption: Comparative pharmacological actions at key molecular targets.

Pharmacokinetics of Medifoxamine and its Metabolites

While pharmacokinetic data for the parent drug, Medifoxamine, are available, there is a notable lack of published, detailed pharmacokinetic parameters for its primary active metabolites, CRE-10086 and CRE-10357.

Medifoxamine Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability | 21% | [2][3] |

| Elimination Half-life (t1/2) | 2.8 hours (single dose), 4.0 hours (multiple doses) | [8] |

| Time to Peak Plasma Concentration (Tmax) | ~1.0 hour | [9] |

| Volume of Distribution (Vd) | High | [9] |

| Plasma Clearance | High | [9] |

The short half-life of Medifoxamine suggests that its metabolites, which are more active, likely play a crucial role in sustaining the therapeutic effect. The high volume of distribution and plasma clearance are consistent with extensive tissue distribution and rapid metabolism.

Metabolite Pharmacokinetics

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for CRE-10086 and CRE-10357 are not well-documented in publicly available literature. This represents a significant knowledge gap and an area for future research. The development of validated analytical methods for the simultaneous quantification of Medifoxamine and its metabolites in biological matrices would be essential for such studies.

Experimental Protocols for Metabolite Identification and Quantification

The following sections provide detailed, step-by-step methodologies for the in vitro and in vivo characterization of Medifoxamine's active metabolites. These protocols are based on established drug metabolism and bioanalytical techniques and can be adapted for specific research needs.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the procedure for identifying the metabolites of Medifoxamine formed by hepatic enzymes.

Objective: To determine the in vitro metabolic profile of Medifoxamine using human liver microsomes and identify the formation of CRE-10086 and CRE-10357.

Materials:

-

Medifoxamine

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal Standard (IS) - a structurally similar compound not expected to be present in the sample

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a 96-well plate or microcentrifuge tubes, add phosphate buffer (pH 7.4).

-

Add Human Liver Microsomes to a final concentration of 0.5 mg/mL.

-

Add Medifoxamine to the desired final concentration (e.g., 1 µM).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the samples thoroughly.

-

Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new plate or vials for HPLC-MS/MS analysis.

-

Caption: Workflow for in vitro metabolism of Medifoxamine.

Quantification of Medifoxamine and its Metabolites in Plasma by HPLC-MS/MS

This protocol provides a framework for the simultaneous quantification of Medifoxamine, CRE-10086, and CRE-10357 in plasma samples.

Objective: To develop and validate a sensitive and specific HPLC-MS/MS method for the pharmacokinetic analysis of Medifoxamine and its active metabolites.

Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the parent drug and its metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Medifoxamine, CRE-10086, CRE-10357, and the IS need to be optimized.

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate to dryness under a gentle stream of nitrogen if necessary, and reconstitute in mobile phase A.

Method Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Discussion and Future Directions

The available evidence strongly indicates that the pharmacological activity of Medifoxamine is largely driven by its active metabolites, CRE-10086 and CRE-10357. The higher potency of these metabolites at key serotonergic targets suggests that they are the primary mediators of the drug's therapeutic effects. However, significant gaps remain in our understanding of Medifoxamine's disposition.

Future research should focus on:

-

Identification of a specific CYP450 isoforms: Pinpointing the specific enzymes responsible for Medifoxamine metabolism would allow for the prediction of potential drug-drug interactions and an understanding of inter-individual variability in patient response.

-

Comprehensive Pharmacokinetic Profiling of Metabolites: Detailed pharmacokinetic studies of CRE-10086 and CRE-10357 are essential to fully characterize their contribution to the overall pharmacodynamic profile and to establish a clear pharmacokinetic-pharmacodynamic relationship.

-

Investigation of Hepatotoxicity: The role of the parent drug versus its metabolites in the observed hepatotoxicity of Medifoxamine warrants further investigation. This could involve assessing the potential for reactive metabolite formation.

A thorough understanding of the metabolism and pharmacokinetics of Medifoxamine's active metabolites is not only crucial for a complete scientific understanding of this withdrawn drug but also holds valuable lessons for the development of new central nervous system agents.

References

-

Saleh, S., Johnston, A., & Turner, P. (1990). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology, 30(4), 621–624. [Link]

-

Gainsborough, N., Nelson, M. L., Maskrey, V., Swift, C. G., & Jackson, S. H. (1994). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. European Journal of Clinical Pharmacology, 46(2), 163–166. [Link]

-

Saleh, S., Johnston, A., & Turner, P. (1990). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British journal of clinical pharmacology, 30(4), 621. [Link]

-

Saleh, S., Johnston, A., & Turner, P. (1989). Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers. International clinical psychopharmacology, 4(4), 363-369. [Link]

-

Wikipedia contributors. (2023, December 1). Medifoxamine. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). Pharmaceuticals, 14(12), 1222. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). International Journal of Molecular Sciences, 25(13), 7277. [Link]

-

Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. (2024). Biomedicines, 12(3), 502. [Link]

-

Cytochrome P450 Drug Metabolism. (2023). DynaMed. [Link]

-

Role of human liver microsomes in in vitro metabolism of metamizole. (2022). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 2(1), 103-108. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74(1), 7-8. [Link]

-

In vitro drug metabolism using liver microsomes. (2004). Current protocols in pharmacology, Chapter 7, Unit7.8. [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). Pharmaceuticals (Basel, Switzerland), 14(12), 1222. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). International journal of molecular sciences, 25(13), 7277. [Link]

-

Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. (2024). Biomedicines, 12(3), 502. [Link]

-

Cytochrome P450 Drug Metabolism. (2023). DynaMed. [Link]

-

Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. (2024). Biomedicines, 12(3), 502. [Link]

Sources

- 1. Medifoxamine - Wikipedia [en.wikipedia.org]

- 2. Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dynamed.com [dynamed.com]

- 7. mdpi.com [mdpi.com]

- 8. The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of CRE-10086 in Human Plasma

Abstract

This application note describes a highly selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of CRE-10086 in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is designed to be fully compliant with the principles outlined in major regulatory guidelines, including the FDA and EMA guidances on bioanalytical method validation.[1][2][3][4][5] This protocol provides the necessary accuracy, precision, and reliability for pharmacokinetic (PK), toxicokinetic (TK), and clinical trial sample analysis in drug development.

Introduction

CRE-10086 is a novel small molecule inhibitor of a key oncology target currently under development. Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for making informed decisions on safety and efficacy throughout the drug development process.[3][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[2][7] The principle of a triple quadrupole mass spectrometer (TQMS or QqQ) involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (q2), and the subsequent selection and detection of a specific product ion in the third quadrupole (Q3).[8][9][10][11] This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and enhances selectivity, allowing for precise quantification even at very low concentrations.[12]

This guide provides a comprehensive, step-by-step protocol for quantifying CRE-10086, grounded in established bioanalytical principles and regulatory expectations.

Experimental

Materials and Reagents

-

Analytes: CRE-10086 reference standard (>99% purity), CRE-10086-d4 (Internal Standard, IS, >99% purity).

-

Note: As CRE-10086 is a proprietary compound, this protocol is based on a hypothetical small molecule with a monoisotopic mass of 385.15 Da and basic properties, making it suitable for positive mode electrospray ionization.

-

-

Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Biological Matrix: Pooled human plasma (K2-EDTA as anticoagulant), stored at -80°C.

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, calibrated pipettes.

Instrumentation

-

HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ series, Thermo TSQ Altis™, Agilent 6400 Series).

-

Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of CRE-10086 and CRE-10086-d4 reference standards and dissolve in 1 mL of DMSO to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the CRE-10086 stock solution in 50:50 Acetonitrile:Water to create working solutions for spiking calibration curve (CAL) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the CRE-10086-d4 primary stock with acetonitrile.

-

Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare CAL standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at four levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (LQC)

-

Medium QC (MQC)

-

High QC (HQC)

-

Sample Preparation: Protein Precipitation

Protein precipitation (PPT) is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[13] Acetonitrile is widely used as it efficiently denatures and precipitates proteins while being a common solvent in reversed-phase chromatography.[14][15]

Protocol:

-

Aliquot 50 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[16]

-

Vortex the mixture vigorously for 30 seconds to ensure complete precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

HPLC-MS/MS Conditions

The following conditions were optimized for the selective and rapid analysis of CRE-10086.

Table 1: HPLC Parameters

| Parameter | Value |

|---|---|

| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | %A | %B |

|---|---|---|

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 3: Mass Spectrometer Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +5500 V |

| Source Temp. | 550°C |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| MRM Transitions | See Table 4 |

Table 4: Optimized MRM Transitions (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

|---|---|---|---|---|

| CRE-10086 | 386.2 | 210.1 | 35 | 100 |

| CRE-10086-d4 (IS) | 390.2 | 214.1 | 35 | 100 |

Causality: The precursor ion is selected based on the protonated molecule [M+H]+. Product ions are chosen after performing a product ion scan on the precursor; the most stable and intense fragment is selected for quantification to ensure maximum sensitivity and reproducibility.[9] A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction.[17]

Method Validation Framework

This method is designed for validation according to the FDA Bioanalytical Method Validation Guidance and the EMA Guideline on bioanalytical method validation.[1][2][4][5][18] A full validation would assess the following parameters:

-

Selectivity and Specificity: Analyzing blank plasma from multiple sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

-

Calibration Curve and Linearity: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥0.99 using a weighted (e.g., 1/x²) linear regression.

-

Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of four concentration levels. The mean value should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[19]

-

Matrix Effect: Assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analyte or IS.

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked samples versus post-spiked samples.[20]

-

Stability: Analyte stability is evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure sample integrity.

Workflow Visualization

The overall analytical workflow from sample receipt to final data reporting is summarized in the diagram below.

Caption: Workflow for CRE-10086 quantification in human plasma.

Conclusion

The HPLC-MS/MS method described provides a reliable and high-throughput solution for the quantitative analysis of CRE-10086 in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this protocol ideally suited for supporting all phases of drug development, from preclinical discovery through to clinical trials. The methodology is built upon a framework that ensures compliance with global regulatory standards for bioanalytical method validation.

References

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

-

EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved from [Link]

-

Other Quantification using Triple Quad Mass Spectrometry - ResolveMass Laboratories Inc. (2024, October 27). Retrieved from [Link]

-

Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

-

The Quantification workflows using Triple Quad Mass Spectrometry. (2025, December 29). Retrieved from [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

-

Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved from [Link]

-

Bioanalytical method validation emea | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004). Retrieved from [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Retrieved from [Link]

-

Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). Retrieved from [Link]

-

Triple quadrupole mass spectrometer - Wikipedia. (n.d.). Retrieved from [Link]

-

LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (2025, November 28). Retrieved from [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2022, April 15). Retrieved from [Link]

-

Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). Retrieved from [Link]

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. resolvemass.ca [resolvemass.ca]

- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. JEOL USA blog | A Quick Introduction to Triple-Quadrupole Mass Sp [jeolusa.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. agilent.com [agilent.com]

- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. labs.iqvia.com [labs.iqvia.com]

- 19. Bioanalytical method validation emea | PPTX [slideshare.net]

- 20. youtube.com [youtube.com]

Comprehensive Cell-Based Assay Strategies for Characterizing N-desmethyl-medifoxamine Activity

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework of cell-based assays designed to elucidate the pharmacological profile of N-desmethyl-medifoxamine, the primary active metabolite of the withdrawn antidepressant, medifoxamine. Medifoxamine demonstrated a complex mechanism of action, primarily as a dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitor, with additional activity at the sigma-1 receptor. This document offers detailed, step-by-step protocols for researchers, scientists, and drug development professionals to meticulously characterize the activity of N-desmethyl-medifoxamine. The protocols are designed as self-validating systems, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Medifoxamine, despite its clinical discontinuation, presents a compelling case study in polypharmacology. Its primary metabolite, N-desmethyl-medifoxamine, is believed to be a major contributor to its overall therapeutic and adverse effect profile. A thorough in vitro characterization is the foundational step in understanding its potential for repurposing or as a scaffold for new chemical entities. Cell-based assays are indispensable tools for this purpose, offering a controlled environment to dissect specific molecular interactions and their downstream functional consequences.

The core objectives of the assays described herein are to:

-

Quantify affinity and functional inhibition at the primary monoamine transporter targets (SERT and NET).

-

Investigate potential off-target interactions , with a focus on the sigma-1 receptor.

-

Assess general cellular health and cytotoxicity to establish a therapeutic window.

-

Probe downstream signaling events to understand the compound's functional impact on cellular pathways.

This guide moves beyond simple protocol listing, emphasizing the "why" behind the "how." By understanding the causality of each step, researchers can better troubleshoot, adapt, and interpret their results with higher confidence.

Foundational Assays: Monoamine Transporter Inhibition

The primary hypothesis for N-desmethyl-medifoxamine's activity is its role as a monoamine reuptake inhibitor. The following assays are designed to quantify this activity directly.

Workflow for Transporter Inhibition Assays

The general workflow involves using cell lines stably expressing the human transporter of interest (hSERT or hNET) and measuring the uptake of a fluorescent or radioactive substrate in the presence of the test compound.

Caption: Sigma-1 Receptor Activation and Translocation Pathway.

Assessing Cellular Viability and Cytotoxicity

Understanding a compound's therapeutic index requires parallel assessment of its cytotoxicity.

Protocol: Multiplexed Viability/Cytotoxicity Assay

This protocol combines two fluorescent assays to simultaneously measure the number of viable cells and dead cells in the same well, providing a more robust assessment of cell health.

Materials:

-

Cell line of interest (e.g., HEK293, SH-SY5Y, or primary neurons)

-

Reagents for measuring viable cells (e.g., CellTiter-Fluor™, which measures a protease activity in live cells)

-